![molecular formula C19H30N2O2 B5792917 N-(tert-butyl)-4-[(2-propylpentanoyl)amino]benzamide](/img/structure/B5792917.png)
N-(tert-butyl)-4-[(2-propylpentanoyl)amino]benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(tert-butyl)-4-[(2-propylpentanoyl)amino]benzamide, commonly known as BPTES, is a small molecule inhibitor that targets glutaminase, an enzyme that catalyzes the conversion of glutamine to glutamate. BPTES has been widely studied for its potential as an anticancer agent due to its ability to inhibit the growth of cancer cells that are dependent on glutamine for survival.
Mechanism of Action
BPTES binds to the active site of glutaminase, inhibiting its activity and preventing the conversion of glutamine to glutamate. This leads to a decrease in the levels of glutamate, which is a precursor for several important metabolic pathways in cancer cells. This, in turn, leads to a decrease in the levels of ATP and NADPH, which are essential for cancer cell survival and growth.
Biochemical and Physiological Effects:
BPTES has been shown to have several biochemical and physiological effects on cancer cells. It inhibits the growth of cancer cells by inducing cell cycle arrest and apoptosis. It also reduces the levels of glutathione, which is an important antioxidant that protects cancer cells from oxidative stress. BPTES has also been shown to enhance the efficacy of other anticancer agents, such as cisplatin and doxorubicin.
Advantages and Limitations for Lab Experiments
One of the advantages of BPTES is that it is a highly specific inhibitor of glutaminase, with minimal off-target effects. This makes it a useful tool for studying the role of glutaminase in cancer cell metabolism. However, BPTES has a relatively short half-life in vivo, which limits its usefulness as a therapeutic agent. It also has poor solubility, which can make it difficult to administer in vivo.
Future Directions
Future research on BPTES could focus on several areas. One area of interest is the development of more potent and selective glutaminase inhibitors that can be used as therapeutic agents. Another area of interest is the identification of biomarkers that can predict which cancer patients are most likely to respond to glutaminase inhibitors. Finally, research could focus on understanding the mechanisms of resistance to glutaminase inhibitors, which could inform the development of combination therapies that can overcome this resistance.
Synthesis Methods
The synthesis of BPTES involves several steps, starting from the reaction of 4-aminobenzamide with tert-butyl isocyanide to form N-(tert-butyl)-4-aminobenzamide. This intermediate is then reacted with 2-bromo-5-methylhexanoic acid to form N-(tert-butyl)-4-[(2-methyl-5-bromohexanoyl)amino]benzamide. Finally, the bromine atom is replaced with a propyl group using sodium hydride and 1-bromopropane to form N-(tert-butyl)-4-[(2-propylpentanoyl)amino]benzamide, or BPTES.
Scientific Research Applications
BPTES has been extensively studied for its potential as an anticancer agent. Cancer cells are known to be highly dependent on glutamine for their survival and growth, and BPTES inhibits the activity of glutaminase, thus depriving cancer cells of this essential nutrient. Several studies have shown that BPTES can inhibit the growth of a variety of cancer cell lines, including breast cancer, lung cancer, and leukemia.
properties
IUPAC Name |
N-tert-butyl-4-(2-propylpentanoylamino)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H30N2O2/c1-6-8-14(9-7-2)17(22)20-16-12-10-15(11-13-16)18(23)21-19(3,4)5/h10-14H,6-9H2,1-5H3,(H,20,22)(H,21,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PCCCVIRFQKEPDG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(CCC)C(=O)NC1=CC=C(C=C1)C(=O)NC(C)(C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H30N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.